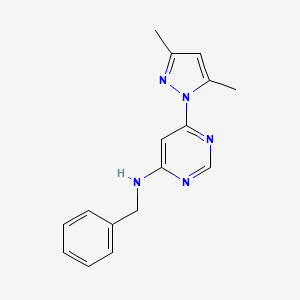

N-1H-indazol-5-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-1H-indazol-5-ylbenzamide” is a compound that has been studied for its potential medicinal applications . It has been found to be a potent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), which is a promising target for the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD) .

Synthesis Analysis

The synthesis of indazoles, including “N-1H-indazol-5-ylbenzamide”, has been a subject of research in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles have been studied extensively . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications

Anti-Inflammatory Applications

Indazole-containing compounds, such as N-1H-indazol-5-ylbenzamide, have been found to possess anti-inflammatory properties . These compounds can potentially be used in the treatment of various inflammatory diseases.

Antimicrobial Applications

Indazole derivatives have demonstrated antimicrobial activities . They can potentially be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other microbes.

Anti-HIV Applications

Indazole-based compounds have shown potential as anti-HIV agents . They could be used in the development of new drugs for the treatment of HIV/AIDS.

Anticancer Applications

Indazole derivatives have been found to possess anticancer properties . For example, niraparib, an indazole-based compound, has been widely used as an anticancer drug for the treatment of recurrent epithelial ovarian, fallopian tube or primary peritoneal, breast and prostate cancer .

Hypoglycemic Applications

Indazole-based compounds have shown potential as hypoglycemic agents . They could be used in the development of new drugs for the treatment of diabetes.

Antiprotozoal Applications

Indazole derivatives have demonstrated antiprotozoal activities . They can potentially be used in the development of new antiprotozoal agents to combat diseases caused by protozoan parasites.

Mechanism of Action

Future Directions

The future research directions for “N-1H-indazol-5-ylbenzamide” and similar compounds could involve further investigation into their potential as therapeutic agents for ADPKD . Additionally, the development of more efficient and environmentally friendly synthetic approaches for indazoles is a promising area of research .

properties

IUPAC Name |

N-(1H-indazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(10-4-2-1-3-5-10)16-12-6-7-13-11(8-12)9-15-17-13/h1-9H,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOFPYLENBBLEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201917 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1H-indazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenylethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5152107.png)

![allyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5152113.png)

![N-[3-(difluoromethoxy)phenyl]-2-fluorobenzamide](/img/structure/B5152141.png)

![7,7-dimethyl-N-[3-(4-morpholinyl)propyl]-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5152147.png)

![2-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5152149.png)

![1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152162.png)

![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)

![N-[2-(4-morpholinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5152171.png)

![1-(diphenylmethyl)-4-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5152186.png)

![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)